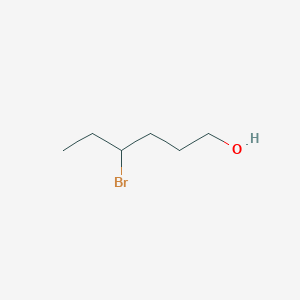

4-Bromohexan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

64997-49-5 |

|---|---|

Molecular Formula |

C6H13BrO |

Molecular Weight |

181.07 g/mol |

IUPAC Name |

4-bromohexan-1-ol |

InChI |

InChI=1S/C6H13BrO/c1-2-6(7)4-3-5-8/h6,8H,2-5H2,1H3 |

InChI Key |

MFVDWCAVNIEXNT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCO)Br |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of 4-Bromohexan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted and experimental spectroscopic data for the compound 4-Bromohexan-1-ol. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the characterization and quality control of this compound in research and development settings.

Predicted and Comparative Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following data tables are compiled based on predictive models and comparative analysis with structurally similar compounds, including 1-hexanol, 1-bromohexane, and various bromohexanol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine atoms.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-1 (-CH₂OH) | 3.65 | Triplet (t) | 2H |

| H-6 (-CH₃) | 0.95 | Triplet (t) | 3H |

| H-4 (-CHBr-) | 4.10 | Quintet (p) | 1H |

| H-2, H-3, H-5 (-CH₂-) | 1.50 - 2.00 | Multiplet (m) | 6H |

| -OH | Variable | Singlet (s, broad) | 1H |

¹³C NMR (Carbon-13 NMR) Data

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts are significantly affected by the attached functional groups.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-CH₂OH) | 62.5 |

| C-4 (-CHBr-) | 55.0 |

| C-2 | 30.0 |

| C-3 | 38.0 |

| C-5 | 35.0 |

| C-6 (-CH₃) | 11.5 |

Infrared (IR) Spectroscopy

The IR spectrum is valuable for identifying the key functional groups present in this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850-3000 | Strong |

| C-O Stretch (Alcohol) | 1050-1150 | Strong |

| C-Br Stretch | 500-600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identifiable due to its isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| Fragment Ion | Predicted m/z | Interpretation |

| [M]⁺ | 180/182 | Molecular ion peak (containing ⁷⁹Br/⁸¹Br) |

| [M-H₂O]⁺ | 162/164 | Loss of water |

| [M-Br]⁺ | 101 | Loss of bromine radical |

| [CH₂OH]⁺ | 31 | Fragment containing the alcohol group |

| [C₄H₈Br]⁺ | 135/137 | Fragment resulting from cleavage adjacent to the alcohol |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the IR spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct injection or after separation by gas chromatography (GC-MS). Electron Ionization (EI) is a common method for generating ions from small organic molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Unveiling 4-Bromohexan-1-ol: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the synthesis and discovery of 4-Bromohexan-1-ol, a halogenated alcohol with potential applications in organic synthesis and drug development. While a singular discovery paper for this specific compound remains elusive in publicly accessible literature, its synthesis can be achieved through established chemical transformations. This document provides a detailed overview of a plausible and effective synthetic route, complete with experimental protocols, quantitative data, and a mechanistic exploration.

I. Executive Summary

This compound is a bifunctional molecule featuring both a hydroxyl group and a secondary bromine atom. This unique structure makes it a valuable intermediate for the introduction of a C6 functionalized chain in the synthesis of more complex molecules. The most logical and practical approach for its laboratory-scale preparation involves the regioselective ring-opening of 2-ethyltetrahydrofuran with hydrogen bromide. This method offers a direct pathway to the desired 4-bromo isomer, avoiding the statistical mixture of products that would arise from the direct bromination of hexane-1,4-diol. This guide will focus on this synthetic strategy, providing a comprehensive protocol and expected outcomes.

II. Synthesis of this compound

The synthesis of this compound can be efficiently accomplished by the acid-catalyzed cleavage of 2-ethyltetrahydrofuran using hydrogen bromide. This reaction proceeds via a protonated ether intermediate, followed by nucleophilic attack by the bromide ion.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol:

The following protocol is a representative procedure for the synthesis of this compound from 2-ethyltetrahydrofuran.

Materials:

-

2-Ethyltetrahydrofuran

-

48% aqueous Hydrogen Bromide (HBr)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethyltetrahydrofuran (1.0 eq) and 48% aqueous hydrogen bromide (2.0 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Neutralization: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Quantitative Data:

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical laboratory outcomes for similar reactions.

| Parameter | Value |

| Reactants | |

| 2-Ethyltetrahydrofuran | 1.0 molar equivalent |

| 48% aq. HBr | 2.0 molar equivalents |

| Conc. H₂SO₄ | Catalytic amount |

| Reaction Conditions | |

| Temperature | Reflux |

| Reaction Time | 4 - 6 hours |

| Product Characteristics | |

| Yield | 70-80% (typical) |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | (Predicted) ~95-100 °C at 10 mmHg |

| Molecular Formula | C₆H₁₃BrO |

| Molecular Weight | 181.07 g/mol |

III. Mechanistic Pathway

The synthesis of this compound from 2-ethyltetrahydrofuran proceeds through a well-established SN2-type ring-opening mechanism.

An In-depth Technical Guide to 4-Bromohexan-1-ol: Key Characteristics and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromohexan-1-ol is a bifunctional organic molecule containing both a primary alcohol and a secondary bromide. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular architectures relevant to the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the key chemical and physical properties of this compound, its characteristic reactivity, and detailed experimental considerations for its use.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively reported in the literature. The following table summarizes its known and computed properties. For context, experimental data for the closely related isomer, 6-bromo-1-hexanol, is included where direct data for the 4-bromo isomer is unavailable.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃BrO | --INVALID-LINK-- |

| Molecular Weight | 181.07 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 64997-49-5 | --INVALID-LINK-- |

| Boiling Point | 104-106 °C at 5 mmHg (for 6-bromo-1-hexanol) | --INVALID-LINK-- |

| Density | 1.32 g/mL (for 6-bromo-1-hexanol) | --INVALID-LINK-- |

| Solubility | Immiscible with water. Soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. | General chemical principles |

Spectroscopic Data (Estimated)

| ¹H NMR (Estimated) | ¹³C NMR (Estimated) |

| Chemical Shift (ppm) | Assignment |

| ~4.10 (m, 1H) | -CH(Br)- |

| ~3.65 (t, 2H) | -CH₂OH |

| ~1.90-2.10 (m, 2H) | -CH₂CH(Br)- |

| ~1.60-1.80 (m, 4H) | -CH₂CH₂OH, -CH₂CH₂CH(Br)- |

| ~1.00 (t, 3H) | -CH₃ |

Reactivity and Key Transformations

The reactivity of this compound is dominated by the interplay of its two functional groups: the nucleophilic primary alcohol and the electrophilic carbon bearing the bromine atom.

Intermolecular Reactions

-

Alcohol Chemistry: The primary alcohol can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and etherification.

-

Alkyl Bromide Chemistry: The secondary bromide is susceptible to nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles, such as amines, azides, cyanides, and thiolates. It can also undergo elimination (E2) reactions in the presence of a strong, non-nucleophilic base to yield a mixture of hexene isomers.

Intramolecular Cyclization: A Key Transformation

A significant and synthetically useful reaction of this compound is its intramolecular cyclization to form 2-ethyltetrahydrofuran. This reaction is typically promoted by a base, which deprotonates the alcohol to form an alkoxide. The resulting nucleophilic oxygen then attacks the carbon bearing the bromine atom in an intramolecular Sₙ2 reaction.

Caption: Intramolecular cyclization of this compound.

Experimental Protocols

Representative Protocol for the Synthesis of 2-Ethyltetrahydrofuran from this compound

Disclaimer: The following is a representative protocol based on general procedures for the intramolecular cyclization of haloalcohols. It should be adapted and optimized for specific laboratory conditions.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to afford pure 2-ethyltetrahydrofuran.

Safety, Handling, and Disposal

5.1. Hazard Identification

While a specific material safety data sheet (MSDS) for this compound is not widely available, it should be handled with the same precautions as other bromoalkanes and alcohols. It is expected to be:

-

Harmful if swallowed or inhaled.

-

A skin and eye irritant.

-

Combustible.

5.2. Handling and Storage

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

5.3. Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Brominated organic waste should be collected in a designated, labeled container for hazardous waste disposal.

-

Small spills can be absorbed with an inert material and placed in a sealed container for disposal.

Conclusion

This compound is a versatile chemical building block with significant potential in organic synthesis. Its dual functionality allows for a range of transformations, with its intramolecular cyclization to 2-ethyltetrahydrofuran being a particularly noteworthy and efficient method for the synthesis of this important heterocyclic motif. A thorough understanding of its properties, reactivity, and proper handling procedures is essential for its safe and effective use in research and development.

The Stereochemistry of 4-Bromohexan-1-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromohexan-1-ol is a chiral molecule that possesses a stereocenter at the fourth carbon position, giving rise to two enantiomers: (R)-4-Bromohexan-1-ol and (S)-4-Bromohexan-1-ol. The spatial arrangement of the atoms at this chiral center is critical in various applications, particularly in drug development and the synthesis of complex chiral molecules, where the biological activity and pharmacological properties can be highly dependent on the stereochemistry. This technical guide provides an in-depth overview of the principles and methodologies relevant to understanding and controlling the stereochemistry of this compound. While specific experimental data for this molecule is not extensively available in published literature, this guide outlines the established strategies for its synthesis, resolution, and stereochemical analysis based on well-understood principles of organic chemistry.

Stereoisomers of this compound

The presence of a single chiral center at C4 results in a pair of enantiomers. The absolute configuration is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

Caption: Enantiomers of this compound.

Synthetic Strategies for Enantiomerically Enriched this compound

Achieving control over the stereochemistry of this compound is paramount for its application in stereospecific synthesis. The primary strategies include asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to selectively produce one enantiomer over the other. For a molecule like this compound, this can be approached through several routes:

-

Enantioselective Reduction: The reduction of a prochiral ketone, 4-bromohexan-1-al, using a chiral reducing agent or a catalyst can yield enantiomerically enriched this compound. Biocatalytic reductions using enzymes such as alcohol dehydrogenases from various microorganisms are a powerful tool for this transformation, often providing high enantioselectivity under mild conditions.

-

Stereospecific Halogenation: Starting from a chiral precursor, such as a chiral hex-4-en-1-ol, a stereospecific bromination reaction can be employed. The stereochemistry of the starting material directs the stereochemical outcome of the product.

-

Use of Chiral Building Blocks: A well-established method involves starting with a commercially available chiral building block that already contains the desired stereocenter. Subsequent chemical modifications that do not affect the chiral center can then be performed to arrive at the target molecule.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of this compound into its individual enantiomers.

-

Enzymatic Kinetic Resolution: This is a widely used method where an enzyme, typically a lipase (B570770), selectively catalyzes a reaction with one enantiomer of the racemic alcohol at a much faster rate than the other. For instance, the acylation of the primary alcohol group with an acyl donor in the presence of a lipase can lead to the formation of an ester from one enantiomer, leaving the other enantiomer unreacted. The resulting ester and unreacted alcohol can then be separated.

Experimental Protocols: General Methodologies

While specific, optimized protocols for this compound are not readily found, the following outlines the general experimental procedures for the key techniques mentioned above.

General Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

-

Reaction Setup: To a solution of racemic this compound in an appropriate organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether), add an acyl donor (e.g., vinyl acetate, acetic anhydride).

-

Enzyme Addition: Add a commercially available lipase (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase). The amount of enzyme is typically between 1-10% by weight relative to the substrate.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (typically ranging from room temperature to 45 °C). The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the conversion.

-

Work-up and Separation: Once the desired conversion (ideally close to 50%) is reached, the enzyme is filtered off. The solvent is removed under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol is then separated by column chromatography.

-

Deprotection (if necessary): The acylated enantiomer can be hydrolyzed back to the alcohol to obtain the other enantiomer in its pure form.

Stereochemical Analysis

Determining the enantiomeric purity and absolute configuration of this compound is crucial.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral HPLC and GC are powerful analytical techniques for separating and quantifying enantiomers. The alcohol or a suitable derivative is passed through a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and the determination of the enantiomeric excess (ee).

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Ester Analysis)

To determine the absolute configuration of a chiral alcohol, it can be converted into diastereomeric esters using a chiral derivatizing agent such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomers will have distinct signals in the ¹H and ¹⁹F NMR spectra. By analyzing the differences in the chemical shifts of the protons near the stereocenter for the two diastereomeric esters, the absolute configuration of the original alcohol can be assigned.

Caption: General workflow for the resolution and stereochemical analysis of this compound.

Quantitative Data

Due to the limited availability of published research specifically on the stereochemistry of this compound, a comprehensive table of quantitative data such as specific rotation, enantiomeric excess for various synthetic methods, and detailed NMR shifts for its derivatives cannot be provided at this time. Researchers are encouraged to perform the analytical procedures outlined above to determine these values for their specific samples.

Conclusion

Understanding and controlling the stereochemistry of this compound is essential for its use as a chiral building block in synthetic organic chemistry and drug development. While specific data for this molecule is sparse in the literature, the principles and methodologies for its asymmetric synthesis, chiral resolution, and stereochemical analysis are well-established. By applying techniques such as enzymatic kinetic resolution and analytical methods like chiral chromatography and Mosher's ester analysis, researchers can effectively produce and characterize the enantiomers of this compound for their specific applications. Further research into the stereoselective synthesis and properties of this compound would be a valuable contribution to the field.

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Tetrahydropyrans from 4-Bromohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted tetrahydropyrans (THPs) are prevalent structural motifs in a vast array of natural products and pharmacologically active molecules. Their inherent conformational preferences and ability to engage in hydrogen bonding interactions make them valuable scaffolds in medicinal chemistry and drug design. The synthesis of these heterocyclic systems is, therefore, of significant interest to the scientific community. This document provides a detailed protocol for the synthesis of a substituted tetrahydropyran (B127337), specifically 2-ethyltetrahydropyran, commencing from the acyclic precursor, 4-bromohexan-1-ol.

The synthetic strategy employed is the intramolecular Williamson ether synthesis, a robust and widely utilized method for the formation of cyclic ethers.[1] This reaction proceeds via an SN2 mechanism, wherein an alkoxide, generated in situ from the hydroxyl group of the starting material, acts as a nucleophile to displace an intramolecular halide leaving group.[2] The formation of five- and six-membered rings through this methodology is particularly favorable.

Reaction Pathway and Mechanism

The synthesis of 2-ethyltetrahydropyran from this compound is a classic example of an intramolecular SN2 reaction. The process is initiated by the deprotonation of the terminal hydroxyl group of this compound using a strong, non-nucleophilic base, such as sodium hydride (NaH). This results in the formation of a sodium alkoxide intermediate. The subsequent step involves an intramolecular nucleophilic attack by the newly formed alkoxide on the carbon atom bearing the bromine atom. This concerted displacement of the bromide ion leads to the formation of the six-membered tetrahydropyran ring.

Caption: Reaction scheme for the synthesis of 2-ethyltetrahydropyran.

Experimental Protocol

This protocol outlines the laboratory procedure for the synthesis of 2-ethyltetrahydropyran from this compound.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Syringes

-

Cannula

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. The flask is sealed with a septum and flushed with an inert gas (argon or nitrogen). Anhydrous THF is added via syringe to create a suspension.

-

Addition of Starting Material: this compound (1.0 equivalent) is dissolved in anhydrous THF in a separate flask under an inert atmosphere. This solution is then added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath). The addition should be slow to control the evolution of hydrogen gas.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to afford pure 2-ethyltetrahydropyran.

References

Application Notes and Protocols: Utilizing 4-Bromohexan-1-ol in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 4-bromohexan-1-ol in Grignard reactions. Due to the inherent reactivity of the Grignard reagent with acidic protons, direct use of this compound is not feasible. The hydroxyl group acts as a proton source, which would quench the Grignard reagent as it forms.[1] Therefore, a protection-deprotection strategy is essential for the successful application of this haloalcohol in carbon-carbon bond-forming reactions.

This document outlines a detailed, three-stage protocol:

-

Protection of the hydroxyl group of this compound using a suitable protecting group.

-

Formation of the Grignard reagent from the protected this compound.

-

Reaction of the Grignard reagent with an electrophilic substrate, followed by deprotection to yield the final product.

The tetrahydropyranyl (THP) group is a commonly used protecting group for alcohols due to its ease of introduction, stability under basic conditions (like those of a Grignard reaction), and straightforward removal under acidic conditions.[2]

Workflow for Grignard Reaction using Protected this compound

Caption: Overall workflow for utilizing this compound in a Grignard reaction.

Experimental Protocols

Protocol 1: Protection of this compound with 3,4-Dihydro-2H-pyran (THP)

This protocol is adapted from the procedure for the protection of 6-bromohexan-1-ol.[2]

Materials:

-

This compound

-

3,4-Dihydro-2H-pyran (DHP)

-

Pyridinium (B92312) p-toluenesulfonate (PPTS) or other suitable acid catalyst

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.2 equivalents).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equivalents).

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-((4-bromohexyl)oxy)tetrahydro-2H-pyran.

-

Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Expected Outcome: The product, 2-((4-bromohexyl)oxy)tetrahydro-2H-pyran, is typically an oil. Characterization can be performed using NMR and IR spectroscopy.

Protocol 2: Formation of the Grignard Reagent and Reaction with an Electrophile (Acetone)

Important Considerations: All glassware must be rigorously dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[3]

Materials:

-

2-((4-Bromohexyl)oxy)tetrahydro-2H-pyran (from Protocol 1)

-

Magnesium turnings

-

Iodine crystal (optional, for initiation)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Acetone (B3395972), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.5 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine.

-

Add a small amount of a solution of 2-((4-bromohexyl)oxy)tetrahydro-2H-pyran (1 equivalent) in anhydrous THF to the magnesium turnings.

-

If the reaction does not initiate spontaneously (as indicated by heat evolution and disappearance of the iodine color), gently warm the flask.

-

Once the reaction has started, add the remaining solution of the protected bromoalcohol dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of anhydrous acetone (1 equivalent) in anhydrous THF dropwise via the dropping funnel. A vigorous reaction is expected.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude THP-protected tertiary alcohol.

-

Protocol 3: Deprotection of the THP Group

Materials:

-

Crude THP-protected tertiary alcohol (from Protocol 2)

-

Methanol (B129727) or Ethanol

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

Procedure:

-

Dissolve the crude THP-protected alcohol in methanol or ethanol.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the deprotection is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the final alcohol product.

-

Purify the product by flash column chromatography if necessary.

Data Presentation

The following table summarizes the expected inputs and outputs for the described reaction sequence. Please note that yields are representative and can vary based on experimental conditions and the specific electrophile used.

| Step | Reactant(s) | Reagents | Product | Representative Yield |

| 1. Protection | This compound | 3,4-Dihydro-2H-pyran, cat. PPTS | 2-((4-Bromohexyl)oxy)tetrahydro-2H-pyran | >90% |

| 2. Grignard Reaction | 2-((4-Bromohexyl)oxy)tetrahydro-2H-pyran, Acetone | Mg, THF | 2-Methyl-6-(tetrahydro-2H-pyran-2-yloxy)heptan-2-ol | 70-85% |

| 3. Deprotection | 2-Methyl-6-(tetrahydro-2H-pyran-2-yloxy)heptan-2-ol | cat. p-TSA, Methanol | 2-Methylheptane-2,6-diol | >90% |

Signaling Pathways and Logical Relationships

The logical progression of the synthetic route is crucial for understanding the necessity of each step. The following diagram illustrates the logical relationship between the protection, Grignard formation, reaction, and deprotection steps.

Caption: Logical flow of the synthetic strategy.

References

Application Notes and Protocols for Reactions Involving 4-Bromohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the primary reaction involving 4-Bromohexan-1-ol: its intramolecular cyclization to form 2-ethyl-tetrahydrofuran. This reaction is a classic example of the Williamson ether synthesis.

Primary Application: Intramolecular Cyclization to 2-Ethyl-tetrahydrofuran

The principal synthetic utility of this compound is its conversion into 2-ethyl-tetrahydrofuran. This transformation is achieved through an intramolecular SN2 reaction, a variant of the Williamson ether synthesis. The process involves the deprotonation of the terminal hydroxyl group by a strong base to form an alkoxide, which then acts as a nucleophile, attacking the carbon atom bonded to the bromine atom and displacing the bromide ion to form the cyclic ether.

Reaction Mechanism and Signaling Pathway

The reaction proceeds via a well-established SN2 mechanism. The key steps are:

-

Deprotonation: A strong base, such as sodium hydride (NaH), abstracts the acidic proton from the hydroxyl group of this compound, forming a sodium alkoxide intermediate and hydrogen gas.

-

Intramolecular Nucleophilic Attack: The resulting alkoxide, being a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom in the same molecule.

-

Ring Closure and Product Formation: This intramolecular attack leads to the displacement of the bromide ion and the formation of a stable five-membered tetrahydrofuran (B95107) ring, yielding the final product, 2-ethyl-tetrahydrofuran.

Application Notes and Protocols for the Analytical Characterization of 4-Bromohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize 4-Bromohexan-1-ol, a key intermediate in various synthetic applications. The following sections detail the principles and experimental protocols for the structural elucidation and purity assessment of this compound.

Introduction

This compound (C₆H₁₃BrO) is a bifunctional molecule containing both a hydroxyl group and a bromine atom.[1][2] This structure makes it a versatile building block in organic synthesis. Accurate characterization is crucial to ensure its identity, purity, and suitability for subsequent reactions. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Chemical Structure:

Physicochemical Properties: [1]

| Property | Value |

| Molecular Formula | C₆H₁₃BrO |

| Molecular Weight | 181.07 g/mol |

| IUPAC Name | This compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and bromine atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (H6) | ~0.9 | Triplet | 3H |

| -CH₂- (H5) | ~1.8 | Quintet | 2H |

| -CH(Br)- (H4) | ~4.1 | Quintet | 1H |

| -CH₂- (H3) | ~2.0 | Multiplet | 2H |

| -CH₂- (H2) | ~1.6 | Multiplet | 2H |

| -CH₂(OH)- (H1) | ~3.6 | Triplet | 2H |

| -OH | Variable | Singlet (broad) | 1H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C6 | ~11 |

| C5 | ~30 |

| C4 | ~55 |

| C3 | ~38 |

| C2 | ~32 |

| C1 | ~62 |

Experimental Protocol: NMR Spectroscopy

2.3.1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2.3.2. Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

¹H NMR:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45°

-

-

¹³C NMR:

-

Number of scans: 512-1024

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are from the O-H and C-Br bonds.

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| C-H (alkane) | 2850-3000 | Strong |

| C-O (alcohol) | 1050-1150 | Strong |

| C-Br (alkyl bromide) | 500-600 | Medium to Strong |

Experimental Protocol: IR Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Alternatively, for solid samples, press a small amount firmly onto the crystal.

3.2.2. Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Mode: ATR.

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak, owing to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[3]

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): m/z 180 and 182 (in an approximate 1:1 ratio).

-

Key Fragmentation Pathways:

-

Loss of H₂O: Dehydration is a common fragmentation for alcohols, leading to a fragment at m/z 162/164.[4][5]

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen can occur.

-

Loss of Br•: Cleavage of the C-Br bond would result in a fragment at m/z 101.[3]

-

Cleavage adjacent to the bromine atom.

-

| m/z | Predicted Fragment |

| 180/182 | [C₆H₁₃BrO]⁺ (Molecular Ion) |

| 162/164 | [C₆H₁₁Br]⁺ |

| 101 | [C₆H₁₃O]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating and identifying volatile and semi-volatile compounds, as well as assessing the purity of this compound.

Experimental Protocol: GC-MS

5.1.1. Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.

-

Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.

5.1.2. Instrument Parameters:

-

Gas Chromatograph:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Summary of Analytical Techniques

| Technique | Information Obtained | Key Features for this compound |

| ¹H NMR | Proton environment, connectivity | Distinct signals for protons near Br and OH groups. |

| ¹³C NMR | Carbon skeleton | Six distinct carbon signals. |

| FTIR | Functional groups | Broad O-H stretch, C-Br stretch. |

| MS | Molecular weight, fragmentation | M/M+2 isotopic pattern for bromine. |

| GC-MS | Separation, identification, purity | Retention time and mass spectrum for confirmation. |

By employing this suite of analytical techniques, researchers can confidently confirm the structure and assess the purity of this compound, ensuring the quality of this important chemical intermediate for its intended applications.

References

Derivatization of 4-Bromohexan-1-ol: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, 4-Bromohexan-1-ol represents a versatile bifunctional building block. Its unique structure, featuring a primary alcohol and a secondary bromide, allows for selective derivatization at either terminus, making it an ideal candidate for the synthesis of linkers, spacers, and key intermediates in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the derivatization of this compound into ethers and esters, highlighting their potential applications in drug development and other research areas.

Application Notes

The dual functionality of this compound allows for a modular approach in the synthesis of more complex molecules. The primary alcohol can be readily converted into ethers or esters, while the secondary bromide provides a handle for subsequent nucleophilic substitution or cross-coupling reactions. This bifunctional nature is particularly valuable in the design of linker molecules for antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic modalities.

Derivatives of this compound can serve as flexible spacers to connect a targeting moiety (e.g., an antibody or a small molecule ligand) to a payload (e.g., a cytotoxic drug or a fluorescent probe). The six-carbon chain provides an optimal distance to mitigate steric hindrance between the conjugated components, potentially improving the biological activity and pharmacokinetic properties of the final conjugate.

Furthermore, the derivatized alcohol function can be used to tune the physicochemical properties of the linker, such as solubility and stability. For instance, the introduction of a polyethylene (B3416737) glycol (PEG) chain via an ether linkage can enhance the aqueous solubility and circulation half-life of a bioconjugate.

Experimental Protocols

The following protocols are generalized methods for the synthesis of ether and ester derivatives of this compound. Researchers should optimize the reaction conditions for their specific substrates and desired products.

Protocol 1: Williamson Ether Synthesis of 4-Bromo-1-methoxyhexane

This protocol describes the synthesis of a simple methyl ether derivative of this compound. The resulting 4-bromo-1-methoxyhexane can be used as a building block where the methoxy (B1213986) group modifies solubility and the bromide is available for further functionalization.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add this compound (1.0 eq).

-

Dissolve the alcohol in anhydrous THF (approximately 0.5 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C.

-

Add methyl iodide (1.5 eq) dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired 4-bromo-1-methoxyhexane.

Illustrative Quantitative Data:

| Parameter | Value |

| Reactant | This compound |

| Product | 4-Bromo-1-methoxyhexane |

| Typical Yield | 75-85% |

| Purity (by GC-MS) | >95% |

| Reaction Time | 12-16 hours |

Protocol 2: Fischer Esterification of this compound with a Bioactive Carboxylic Acid

This protocol outlines the synthesis of an ester derivative by reacting this compound with a generic bioactive carboxylic acid (e.g., a non-steroidal anti-inflammatory drug like Ibuprofen). The resulting ester could act as a prodrug, releasing the active carboxylic acid upon hydrolysis in vivo.

Materials:

-

This compound

-

Bioactive Carboxylic Acid (e.g., Ibuprofen)

-

Concentrated sulfuric acid (H₂SO₄)

-

Dean-Stark apparatus

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a condenser, add this compound (1.2 eq), the bioactive carboxylic acid (1.0 eq), and toluene (to create a ~0.4 M solution of the carboxylic acid).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete (no more water is collected and starting material is consumed), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to neutralize the acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired ester.

Illustrative Quantitative Data:

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | Bioactive Carboxylic Acid |

| Product | 4-Bromohexyl ester |

| Typical Yield | 60-75% |

| Purity (by HPLC) | >98% |

| Reaction Time | 4-8 hours |

Visualizations

Pioneering Pathways: 4-Bromohexan-1-ol as a Versatile Precursor in Novel Organic Synthesis

For Immediate Release: Researchers, scientists, and professionals in drug development now have access to detailed application notes and protocols outlining the utility of 4-Bromohexan-1-ol in the synthesis of innovative organic compounds. This versatile bifunctional molecule serves as a valuable building block for creating complex chemical architectures, including substituted heterocyclic systems and extended carbon chains, which are pivotal in the discovery of new therapeutic agents.

This document provides an in-depth guide to two primary applications of this compound: the intramolecular synthesis of 2-ethyltetrahydrofuran, a key heterocyclic moiety, and its role as a precursor for Grignard reagents, enabling the formation of new carbon-carbon bonds. These protocols are designed to offer a foundational understanding and practical framework for laboratory application.

Application 1: Intramolecular Synthesis of 2-Ethyltetrahydrofuran via Williamson Ether Synthesis

The unique structure of this compound, possessing both a hydroxyl group and a bromine atom, makes it an ideal candidate for intramolecular cyclization. Through the well-established Williamson ether synthesis, the hydroxyl group, upon deprotonation, acts as an internal nucleophile, displacing the bromide to form the five-membered cyclic ether, 2-ethyltetrahydrofuran. This reaction is a cornerstone for generating substituted tetrahydrofuran (B95107) rings, which are prevalent in a multitude of biologically active natural products and pharmaceuticals.

Experimental Protocol: Intramolecular Cyclization of this compound

Objective: To synthesize 2-ethyltetrahydrofuran via an intramolecular Williamson ether synthesis.

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

A solution of this compound (1.0 equivalent) in anhydrous THF is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (1.1 equivalents, as a 60% dispersion in mineral oil) is added portion-wise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel to afford pure 2-ethyltetrahydrofuran.

Quantitative Data

| Reactant | Product | Reagents | Solvent | Reaction Time (h) | Yield (%) |

| This compound | 2-Ethyltetrahydrofuran | NaH | THF | 12-24 | High |

Note: The yield is typically high for this intramolecular reaction, though the exact value would be determined empirically.

Logical Workflow for Intramolecular Cyclization

Caption: Workflow for the synthesis of 2-ethyltetrahydrofuran.

Application 2: this compound as a Precursor for Grignard Reagents

The bromine-bearing carbon in this compound can be converted into a powerful nucleophile in the form of a Grignard reagent. However, the presence of the acidic hydroxyl proton would quench the Grignard reagent as it forms. Therefore, a protection strategy is necessary. The hydroxyl group is first converted to a non-acidic protecting group, such as a silyl (B83357) ether or a tetrahydropyranyl (THP) ether. Following protection, the bromide can be reacted with magnesium metal to form the Grignard reagent, which can then be used in a wide array of carbon-carbon bond-forming reactions with electrophiles like aldehydes, ketones, and esters.

Experimental Protocol: Grignard Reagent Formation and Reaction

Objective: To prepare a Grignard reagent from protected this compound and react it with an electrophile.

Part A: Protection of the Hydroxyl Group (as a THP ether)

Materials:

-

This compound

-

3,4-Dihydropyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

To a solution of this compound (1.0 equivalent) in dichloromethane, add 3,4-dihydropyran (1.2 equivalents).

-

Add a catalytic amount of PPTS.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the protected 2-(4-bromohexyloxy)tetrahydro-2H-pyran.

Part B: Grignard Reagent Formation and Reaction

Materials:

-

Protected this compound (from Part A)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Electrophile (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Aqueous acid (for deprotection, e.g., 1M HCl)

Procedure:

-

In a flame-dried flask under an inert atmosphere, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of the protected this compound in anhydrous ether/THF.

-

Add a small portion of the bromide solution to the magnesium and initiate the reaction (slight warming may be necessary).

-

Once the reaction begins, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C and add the electrophile (e.g., benzaldehyde, 1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ether.

-

To deprotect the THP ether, stir the organic layer with aqueous acid until TLC indicates the removal of the protecting group.

-

Neutralize with saturated aqueous NaHCO₃, separate the layers, dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the resulting alcohol by column chromatography.

Quantitative Data

| Reactant | Product (after reaction with Benzaldehyde) | Reagents | Solvent | Yield (%) |

| 2-(4-bromohexyloxy)tetrahydro-2H-pyran | 1-Phenyl-5-ethylheptan-1,5-diol | 1. Mg, 2. Benzaldehyde, 3. H₃O⁺ | Ether/THF | Moderate |

Note: Yields for Grignard reactions can vary depending on the purity of reagents and reaction conditions.

Signaling Pathway for Grignard Synthesis and Reaction

Caption: Pathway for Grignard synthesis using this compound.

These detailed protocols and conceptual workflows underscore the significant potential of this compound as a strategic starting material in the synthesis of novel organic compounds. Its dual functionality allows for the construction of diverse molecular scaffolds, making it an invaluable tool for researchers in the field of medicinal chemistry and drug discovery.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromohexan-1-ol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromohexan-1-ol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthetic routes to this compound and which is preferred for yield and scalability?

A1: Two primary synthetic routes are commonly considered for the synthesis of this compound:

-

Route A: Ring-opening of 2-ethyltetrahydrofuran. This method involves the acid-catalyzed cleavage of the ether linkage in 2-ethyltetrahydrofuran using a strong acid like hydrobromic acid (HBr). The reaction proceeds via an SN2 mechanism.[1][2][3][4][5]

-

Route B: Selective monobromination of a substituted diol. This would involve starting with a precursor like hexane-1,4-diol (B92695) and selectively brominating the secondary hydroxyl group. However, achieving high selectivity can be challenging.

Route A is generally preferred for its regioselectivity and potentially higher yield of the desired product. The SN2 attack of the bromide ion is more likely to occur at the less sterically hindered carbon of the protonated ether, leading to the formation of this compound.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent quality.

Troubleshooting Steps:

-

Incomplete Reaction:

-

Increase Reaction Time: The SN2 reaction at a secondary carbon can be sluggish due to steric hindrance.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.

-

Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can promote side reactions.

-

-

Suboptimal Reagents:

-

Use Fresh HBr: The concentration of aqueous HBr can decrease over time. Use a fresh, properly stored bottle of hydrobromic acid.

-

Purity of Starting Material: Ensure your 2-ethyltetrahydrofuran is pure and free of water or other impurities that could consume the acid catalyst.

-

-

Side Reactions:

-

Formation of Dibromide: In the presence of excess HBr, the primary alcohol of the product can be further converted to a dibromide. Using a stoichiometric amount of HBr can help minimize this.

-

Elimination Reactions: At higher temperatures, elimination reactions can compete with substitution, leading to the formation of alkenes. Maintaining a moderate reaction temperature is crucial.

-

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A3: The formation of multiple products is a common issue. The likely side products depend on the reaction conditions.

-

Unreacted Starting Material: The most common "spot" is your starting 2-ethyltetrahydrofuran. This indicates an incomplete reaction. See Q2 for troubleshooting.

-

1,4-Dibromohexane: This side product arises from the reaction of the initially formed this compound with excess HBr.

-

Mitigation: Use a controlled amount of HBr (e.g., 1.0-1.2 equivalents).

-

-

Hexene Isomers: Elimination reactions can lead to the formation of various hexene isomers.

-

Mitigation: Maintain a lower reaction temperature.

-

-

Rearrangement Products: While less common in SN2 reactions, carbocation rearrangements could occur if conditions favor an SN1 pathway (e.g., presence of water, which can lead to a less effective nucleophile).

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification is critical to obtain a high-purity product. A typical workup and purification procedure involves:

-

Quenching: Carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by:

-

Distillation under reduced pressure: This is often effective for separating the desired product from less volatile impurities.

-

Column Chromatography: For higher purity, silica (B1680970) gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes is recommended.

-

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on the Yield of this compound via Ring-Opening of 2-Ethyltetrahydrofuran

| Entry | Equivalents of HBr | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) | Major Side Products |

| 1 | 1.1 | 25 | 24 | 65 | Unreacted Starting Material |

| 2 | 1.1 | 50 | 12 | 80 | Minor amounts of dibromide |

| 3 | 1.5 | 50 | 12 | 70 | 1,4-Dibromohexane |

| 4 | 1.1 | 80 | 6 | 55 | Hexenes, 1,4-Dibromohexane |

Note: The data in this table is illustrative and based on general principles of organic chemistry. Actual results may vary.

Experimental Protocols

Illustrative Protocol for the Synthesis of this compound via Ring-Opening of 2-Ethyltetrahydrofuran

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethyltetrahydrofuran (1.0 eq).

-

Reagent Addition: Cool the flask in an ice bath and slowly add hydrobromic acid (48% aqueous solution, 1.1 eq) dropwise with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 50°C.

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing a cold, saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or silica gel column chromatography.

Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: Troubleshooting workflow for improving synthesis yield.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ether Cleavage Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic chemistry - Ether cleavage with conc HBr - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Optimizing Reaction Conditions for 4-Bromohexan-1-ol Substitutions

Welcome to the technical support center for optimizing substitution reactions involving 4-Bromohexan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions to consider when performing a nucleophilic substitution on this compound?

A1: The main competing reaction is elimination (E2), especially when using a strong, sterically hindered base. The secondary nature of the bromide leaving group in this compound makes it susceptible to both SN2 and E2 pathways. Additionally, the presence of the hydroxyl group can lead to side reactions, such as intramolecular cyclization to form a tetrahydrofuran (B95107) derivative, particularly under basic conditions.

Q2: How does the choice of solvent affect the outcome of the substitution reaction?

A2: The solvent plays a critical role in determining the reaction mechanism and yield.

-

Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions. They solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.

-

Polar protic solvents (e.g., ethanol, water) can solvate both the cation and the nucleophile, which can decrease the nucleophile's reactivity. These solvents can also promote SN1-type reactions, though this is less common for secondary bromides unless a very weak nucleophile is used.

Q3: What is the role of the base in substitution reactions of this compound, and how should it be chosen?

A3: The base is crucial for deprotonating the hydroxyl group to form an alkoxide for intramolecular reactions or for neutralizing any acid generated during the reaction. For intermolecular substitutions where the hydroxyl group is not intended to react, a non-nucleophilic, moderately strong base is often used to prevent deprotonation of the alcohol, which could lead to unwanted side reactions. For reactions like the Williamson ether synthesis, a strong base like sodium hydride (NaH) is required to deprotonate the alcohol to form the nucleophilic alkoxide.[1][2][3][4][5][6][7]

Q4: How can I minimize the formation of the elimination byproduct (hex-3-en-1-ol)?

A4: To minimize elimination, consider the following:

-

Use a less sterically hindered, strong nucleophile.

-

Employ a polar aprotic solvent.

-

Keep the reaction temperature as low as possible while still allowing the substitution reaction to proceed at a reasonable rate. Higher temperatures generally favor elimination over substitution.

-

Choose a non-basic or weakly basic nucleophile if possible.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product

| Possible Cause | Troubleshooting Step |

| Competing Elimination Reaction | Lower the reaction temperature. Use a less sterically hindered base/nucleophile. Switch to a polar aprotic solvent like DMSO or DMF. |

| Intramolecular Cyclization | Protect the hydroxyl group with a suitable protecting group (e.g., silyl (B83357) ether) before carrying out the substitution. |

| Poor Nucleophile Reactivity | Ensure the nucleophile is sufficiently soluble in the chosen solvent. For SN2 reactions, use a polar aprotic solvent to enhance nucleophilicity. Increase the concentration of the nucleophile. |

| Deactivation of Nucleophile | If using a protic solvent, the nucleophile may be solvated and less reactive. Switch to a polar aprotic solvent. |

| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or GC-MS. If the reaction is stalling, consider a modest increase in temperature or extending the reaction time. |

Issue 2: Formation of Multiple Unidentified Byproducts

| Possible Cause | Troubleshooting Step |

| Decomposition of Starting Material or Product | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the species are sensitive to air or moisture. |

| Side Reactions with the Hydroxyl Group | Protect the hydroxyl group prior to the substitution reaction. |

| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, some strong bases can react with certain solvents. |

Experimental Protocols & Data

The following tables summarize typical reaction conditions for various nucleophilic substitutions on secondary bromoalkanes, which can be adapted for this compound.

Table 1: Williamson Ether Synthesis

| Alcohol | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux | 0.83 | Not specified | [1] |

| 2-(Hydroxymethyl)-15-crown-5 | 1,10-Dibromodecane | NaH | DMF | RT | 24+ | Not specified | [2] |

| 4-Ethylphenol | Methyl iodide | NaOH | Water/Dichloromethane (Phase Transfer) | 65 | 1 | Not specified | [5] |

| Acetaminophen | Iodoethane | K2CO3 | 2-Butanone | Reflux | 1 | Not specified | [6] |

Table 2: Substitution with Azide Ion

| Alkyl Halide | Azide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromobutane | NaN3 | Water (Phase Transfer with Aliquat 336) | 100 | 6 | 97 | [8] |

| Benzyl bromide | NaN3 | Acetonitrile/Water | RT | 24 | 82 | [9] |

| Alkyl Halides | NaN3 | DMSO | RT | Not specified | High | [10] |

Table 3: Substitution with Cyanide Ion

| Alkyl Halide | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromopropane | KCN | Ethanol | Reflux | Not specified | Not specified | [11] |

| 2-Bromobutane | KCN | Ethanol | Reflux | Not specified | Not specified | [11] |

Visualizing Reaction Pathways and Workflows

General Nucleophilic Substitution Workflow

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

Technical Support Center: 4-Bromohexan-1-ol Stability and Storage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-Bromohexan-1-ol during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: this compound is susceptible to two primary degradation pathways:

-

Intramolecular Cyclization: As a halohydrin, this compound can undergo an intramolecular Williamson ether synthesis (cyclization) to form 2-ethyltetrahydrofuran. This reaction is often catalyzed by trace amounts of base or can occur upon heating.

-

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, including water (hydrolysis) or other reactive species present in the storage environment. This can lead to the formation of hexan-1,4-diol and other impurities. Bromoalkanes are generally more reactive than chloroalkanes in nucleophilic substitution reactions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

-

Temperature: Store at low temperatures. Refrigeration (2-8 °C) is recommended for short-to-medium-term storage. For long-term storage, freezing at -20 °C is preferable. A certificate of analysis for the related compound 6-Bromohexan-1-ol suggests stability for up to 3 years at -20°C and 2 years at 4°C.[1]

-

Light: Protect from light by storing in an amber or opaque container. Photolytic degradation can occur in the presence of light.[2][3]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Container: Use a tightly sealed, clean, and dry glass container. Avoid contact with incompatible materials.

Q3: What types of materials are incompatible with this compound?

A3: Avoid storing this compound with the following:

-

Strong Bases: Can catalyze intramolecular cyclization.

-

Strong Oxidizing Agents: Can lead to oxidation of the alcohol functionality.

-

Reactive Metals: Such as aluminum or magnesium, which can react with halogenated compounds.[2]

-

Acids: Can promote dehydration and other side reactions.

Q4: Are there any recommended stabilizers for this compound?

A4: Yes, the use of stabilizers can significantly enhance the shelf-life of halogenated hydrocarbons. For this compound, consider the following types of stabilizers:

-

Acid Scavengers (Halogen Catchers): These compounds neutralize acidic impurities (like HBr) that can form and catalyze further degradation. Examples include small amounts of epoxides (e.g., propylene (B89431) oxide) or hindered amines.

-

Antioxidants: To prevent oxidation. Butylated hydroxytoluene (BHT) is a common antioxidant used for organic compounds.

-